molecular formula C5H10O2<br>C5H10O2<br>CH3(CH2)3COOH B057770 Valeric acid CAS No. 109-52-4

Valeric acid

Cat. No. B057770
CAS RN: 109-52-4
M. Wt: 102.13 g/mol
InChI Key: NQPDZGIKBAWPEJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Valeric acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the level of expression of mRNA and the activity of its gene promoter, affecting the Akt/FoxO1 signaling cascade .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It is one of the many energy sources of intestinal microbiota, crucial to gastrointestinal health . A study involving mice showed that this compound supplementation increased the survival rate of irradiated mice, improved gastrointestinal health, and enhanced tissue integrity . This compound can also modulate brain function; it was recently shown to play a role in the initiation and progression of Alzheimer’s disease .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to increase GABA levels across stool, blood, and amygdala . It also significantly increases H4 acetylation in the amygdala of mice . These findings suggest that this compound can decrease breast cancer cell proliferation possibly by mediating epigenetic modifications such as the inhibition of histone deacetylases and alterations of DNA methylation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, treatment with this compound was associated with decreased breast cancer cell proliferation, migration, colony formation, and 3D formation in vitro in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a dosing regimen of 500 g/Ton feed in starter and grower; 250 g/Ton in finisher feed was considered low compared to conventional practices using non-esterified butyric and valeric short-chain fatty acids . Supplemented broilers weighed significantly more than the control birds at 28 days of age and at 42 days of age .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced by some bacterial species in the gut microbiota, such as Clostridia and Megasphaera massiliensis, through the anaerobic fermentation of carbon sources found in indigestible foods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.

Major Products:

properties

IUPAC Name

pentanoic acid
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InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)
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InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)O
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Molecular Formula

C5H10O2, Array
Record name PENTANOIC ACID
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Related CAS

19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt)
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DSSTOX Substance ID

DTXSID7021655
Record name Pentanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour
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Boiling Point

365 °F at 760 mmHg (NTP, 1992), 186-187 °C
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Flash Point

192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c.
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water
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Density

0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940
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Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52
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Vapor Pressure

1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02
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Mechanism of Action

... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation.
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Color/Form

Colorless liquid

CAS RN

109-52-4
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Record name Valeric acid
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Record name VALERIC ACID
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Melting Point

-30.1 °F (NTP, 1992), -34.5 °C, -34 °C
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Record name N-Valeric Acid
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Synthesis routes and methods I

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
[Compound]
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carbonyl chlorides
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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ketone
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alcohol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture is necessary if the carboxylic acid and aqueous glycolic acid does not phase separate and may be helpful to improve the separation even if not required to form two phases. In a second embodiment of the invention as set forth in FIG. 2, Carbon Monoxide Stream 1, Aqueous Formaldehyde Stream 2, and Valeric Acid Stream 3 are fed to Hydrocarboxylation Reactor 50 which comprises a fixed bed, solid catalyst (not shown). The Effluent Stream 4 comprises the esters of glycolic and valeric acid including 2-valeryloxyacetic acid. Effluent Stream 4 and Water Stream 8 are fed to Hydrolyzer 55. Hydrolyzer 55 is operated at sufficient temperature, pressure, and residence time to produce Hydrolyzed Mixture Stream 9 comprising glycolic acid, valeric acid, and water. Hydrolyzed Mixture Stream 9 is separated into two phases in Decanter 65. The organic phase is recycled to Hydrocarboxylation Reactor 50 as Valeric Acid Stream 3. Aqueous Glycolic Acid Stream 12 exits Decanter 65 and is fed, along with First Ethylene Glycol Stream 13 to Esterification Unit 80. Water Stream 14 and Glycolate Ester Oligomer Stream 15 exit Esterification Unit 80. Glycolate Ester Oligomer Stream 15 is hydrogenated using Hydrogen Stream 16 in Hydrogenation Unit 90. Hydrogenation Unit 90 produces Second Ethylene Glycol Stream 17 which can be split into Ethylene Glycol Product Stream 18 and First Ethylene Glycol Stream 13 which is recycled to Esterification Unit 80.
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[Compound]
Name
esters
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Name
2-valeryloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeric acid
Reactant of Route 2
Valeric acid
Reactant of Route 3
Valeric acid
Reactant of Route 4
Valeric acid
Reactant of Route 5
Valeric acid
Reactant of Route 6
Valeric acid

Q & A

Q1: How does valeric acid exert its effects on Alzheimer's disease?

A1: While the exact mechanism is still under investigation, research suggests that this compound may improve cognitive function in Alzheimer's disease models by reducing levels of amyloid β 1-42 (Aβ1-42), a key biomarker associated with the disease. [] This effect was observed alongside improved performance in behavioral tests like the elevated plus maze and Hebb Williams maze. []

Q2: What role does this compound play in gut health and inflammation?

A2: this compound, as a gut microbiota metabolite, has shown potential in counteracting diet-induced metabolic disturbances. [] Studies indicate that this compound may contribute to a healthier gut environment by promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus while reducing opportunistic pathogens like Desulfovibrio and Lactobacillus. []

Q3: Can this compound influence bone health?

A3: Research suggests that this compound may have a positive impact on bone health. Studies show a positive association between serum this compound levels and bone mineral density. [] Additionally, this compound has been found to suppress the production of the pro-inflammatory protein NF-κB p65 and enhance the expression of the anti-inflammatory cytokine IL-10. [] This modulation of the inflammatory response could contribute to a more favorable environment for bone health.

Q4: What is the role of this compound in histone deacetylase inhibition?

A4: this compound has been identified as a potent histone deacetylase (HDAC) inhibitor, particularly of class I HDACs. [, ] Studies suggest that its HDAC inhibitory activity may be linked to its ability to influence the expression of genes involved in various cellular processes. [, ]

Q5: What is the molecular formula, weight, and structure of this compound?

A5: this compound, also known as pentanoic acid, has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. Its structure consists of a five-carbon chain with a carboxylic acid functional group (-COOH) at one end.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, this compound has been characterized using various spectroscopic techniques. For instance, infrared (IR) spectroscopy reveals a characteristic peak at approximately 1735 cm−1, attributed to the C=O stretching vibration of the carboxylic acid group. []

Q7: What are the potential applications of this compound?

A7: this compound's diverse biological activities make it a promising candidate for various applications, including:

  • Pharmaceuticals: Potential therapeutic agent for endocrine, metabolic, and immune-related health conditions like Alzheimer's disease, diabetes, and inflammatory disorders. []
  • Food and feed additives: Potential prebiotic to promote gut health in humans and animals. []
  • Biofuel precursor: Can be used as a building block for the production of biofuels and bio-based chemicals. [, ]
  • Fragrances and flavors: Contributes to the characteristic aroma of certain foods and beverages. []

Q8: How does this compound production vary in the rumen of sheep depending on diet?

A9: The addition of branched-chain amino acids (BCAAs) to sheep rumen fluid in vitro significantly impacted the production of this compound, particularly when the concentrate to forage ratio was high (60:40). [] This suggests that dietary protein composition can influence this compound production in ruminants.

Q9: Can ethanol influence this compound production in the rumen?

A10: Yes, ethanol infusion in the rumen of lactating cows led to a significant increase in the proportion of isothis compound, often accompanied by a decrease in propionic acid. [] This indicates a potential shift in rumen fermentation pathways in response to ethanol.

Q10: What analytical methods are used to quantify this compound?

A10: Several analytical techniques are employed to measure this compound levels in various matrices, including:

  • Gas Chromatography (GC): Commonly used for separating and quantifying this compound and other volatile fatty acids in complex mixtures, such as rumen fluid, feces, and cigarette smoke. [, , , , , , ]
  • Capillary Isotachophoresis (ITP): Offers a rapid and efficient alternative to GC for determining this compound concentrations in rumen fluid. []
  • Mass Spectrometry (MS): Often coupled with GC or liquid chromatography (LC) to provide high sensitivity and selectivity in this compound detection and quantification. [, ]

Q11: What are the potential toxicological concerns associated with this compound?

A12: While this compound is generally considered safe at low concentrations, high doses may have adverse effects. Studies on horses indicate that this compound at low pH can significantly impair the mucosal barrier function in the nonglandular portion of the stomach, potentially contributing to the development of ulcers. []

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